molecular formula C8H16O3 B8810008 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol CAS No. 102147-75-1

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol

Cat. No.: B8810008
CAS No.: 102147-75-1
M. Wt: 160.21 g/mol
InChI Key: OCUBTJWUNITBOW-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

102147-75-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol

InChI

InChI=1S/C8H16O3/c1-8(2)10-5-7(3-4-9)6-11-8/h7,9H,3-6H2,1-2H3

InChI Key

OCUBTJWUNITBOW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)CCO)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an acetone (30 ml) solution of the 2-(hydroxymethyl)butane-1,4-diol (3.4 g, 28.3 mmol) obtained in accordance with the method described in J. Med. Chem., 30 (9), 1636-1642 (1987), p-toluenesulfonic acid monohydrate (244 mg, 2.83 mmol) was added at room temperature and the mixture was stirred for 15 hours. To the reaction mixture, triethylamine (394 μl, 2.83 mmol) was added and the mixture was concentrated. The residue was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate) to obtain the title compound (1.0 g, yield: 22%) as a light yellow oil.
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
394 μL
Type
reactant
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Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
22%

Synthesis routes and methods II

Procedure details

A solution of compound 31 (160 g, 1.30 mol) and 2,2′-dimethoxypropane (207 g, 1.90 mol) in dry acetone (800 mL) was added p-TsOH (9.2 g, 0.053 mol) under N2 and stirred at RT for 12 h. To this was added triethylamine drop-wise to neutral pH and then concentrated under vacuum below 35° C. The crude residue was purified by column chromatography over neutral alumina (12% ethyl acetate in pet. ether) to give the title compound (84 g, 39%). TLC: Pet. ether/EtOAc, 1:1, Rf=0.2
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-dimethoxypropane
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Synthesis routes and methods III

Procedure details

To a solution of 1,4-dihydroxy-2-hydroxymethylbutane (12 g, 100 mmol) in tetrahydrofuran (25 ml), 2,2-dimethoxypropane (13.5 g, 110 mmol) and p-toluenesulphonic acid monohydrate (0.57 g, 3 mmol) were added. The solution was stirred for 0.5 hour at room temperature and was then neutralised by addition of triethylamine. The solvent was removed and the residue purified by column chromatography on silica gel eluting with chloroform-methanol mixtures to afford 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan as a clear colourless liquid (6.5 g, 41%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of lithium aluminium hydride (2.87 g, 76 mmol) in tetrahydrofuran (125 ml), a solution of triethyl 1,1,2-ethanetricarboxylate (9.2 ml, 9.85 g, 40 mmol) in tetrahydrofuran (25 ml) was added dropwise with stirring over 2 hours. Excess reagent was then quenched with aqueous tetrahydrofuran (1:2). The inorganic salts were filtered off and washed with ethanol (100 ml). The filtrate and washings were combined and the solvent was evaporated under reduced pressure to afford a colourless oil (4.85 g). To a suspension of this oil in acetone (100 ml), 2,2-dimethoxypropane (25 ml) and p-toluenesulphonic acid monohydrate (2.3 g, 12 mmol) were added and the mixture was stirred for 1 hour. The resulting solution was neutralised with Amberlite IR 45 (OH− form, methanol washed), filtered and the solvent evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with chloroform-methanol mixtures (40:1 and 25:1) to afford 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan as a colourless liquid (3.01 g, 47%); νmax (film) 3420, 2940, 1375, 1200 and 1080 cm−1; δH (CDCl3) 1.34-1.70 (8H, m, C(CH3)2 and CH2CH2OH), 1.7-2.1 (1H, m, CH), 2.15 (1H, br, D2O exchangeable, OH), and 3.5-4.0 (6H, m, 3×CH2O); (Found: C, 58.33; H, 10.11%. C8H16O3 0.25H2O requires C, 58.34; H, 10.10%. [M−CH3]+ found 145.0864; C7H13O3 requires 145.0865).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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